N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide
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Overview
Description
N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 3-methylphenyl group, a dioxo-isoindoline moiety, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzaldehyde with phthalic anhydride to form the isoindoline intermediate. This intermediate is then reacted with 4-aminophenol to introduce the phenyl group. Finally, the acetamide group is introduced through acetylation using acetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo-isoindoline moiety to a dihydroxy derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Properties
Molecular Formula |
C23H18N2O4 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[2-(3-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C23H18N2O4/c1-14-4-3-5-17(12-14)25-22(27)20-11-10-19(13-21(20)23(25)28)29-18-8-6-16(7-9-18)24-15(2)26/h3-13H,1-2H3,(H,24,26) |
InChI Key |
KLXYWIPUEGGIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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